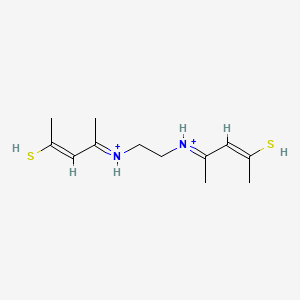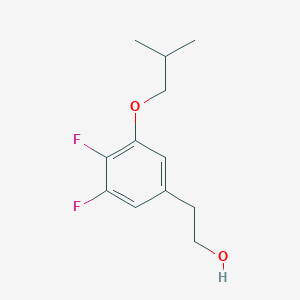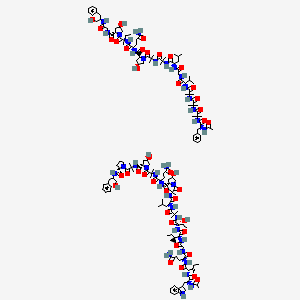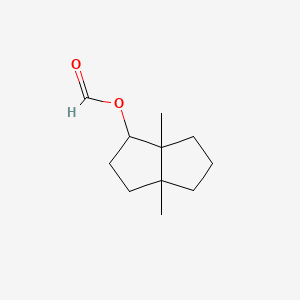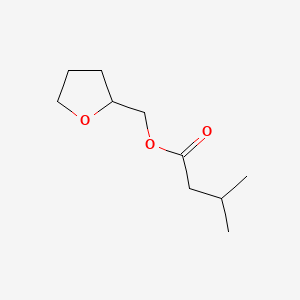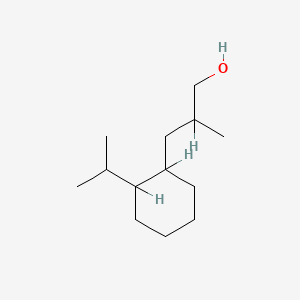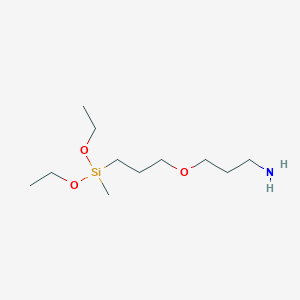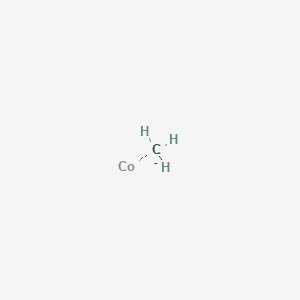
Cobalt, methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt, methyl- is a compound that features a cobalt atom bonded to a methyl group. This compound is part of a broader class of organometallic compounds, which are characterized by the presence of metal-carbon bonds. Cobalt, methyl- is notable for its applications in various fields, including catalysis and materials science, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of cobalt, methyl- typically involves the reaction of cobalt salts with methylating agents. One common method is the reaction of cobalt(II) chloride with methylmagnesium bromide under an inert atmosphere. The reaction is usually carried out in anhydrous conditions to prevent the hydrolysis of the reagents.
Industrial Production Methods
In industrial settings, cobalt, methyl- can be produced using similar methods but on a larger scale. The process often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Cobalt, methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt oxides.
Reduction: It can be reduced to form lower oxidation state cobalt compounds.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are often used.
Substitution: Reagents like halogens or other alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields cobalt oxides, while substitution reactions can produce a variety of organocobalt compounds.
Applications De Recherche Scientifique
Cobalt, methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme mimetics and as a probe for studying metal-protein interactions.
Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent.
Industry: Cobalt, methyl- is used in the production of high-performance materials, including magnetic materials and advanced alloys.
Mécanisme D'action
The mechanism by which cobalt, methyl- exerts its effects involves the interaction of the cobalt center with various molecular targets. In catalytic applications, the cobalt atom can facilitate the activation of small molecules, such as hydrogen or carbon monoxide, through coordination and electron transfer processes. These interactions often involve the formation and cleavage of metal-carbon bonds, which are central to the compound’s reactivity.
Comparaison Avec Des Composés Similaires
Cobalt, methyl- can be compared with other organometallic cobalt compounds, such as cobalt, ethyl- and cobalt, propyl-. These compounds share similar structural features but differ in the length and nature of the alkyl group attached to the cobalt atom. The unique properties of cobalt, methyl- arise from the specific electronic and steric effects of the methyl group, which can influence the compound’s reactivity and stability.
List of Similar Compounds
- Cobalt, ethyl-
- Cobalt, propyl-
- Cobalt, butyl-
Propriétés
Numéro CAS |
76826-90-9 |
|---|---|
Formule moléculaire |
CH3Co- |
Poids moléculaire |
73.968 g/mol |
Nom IUPAC |
carbanide;cobalt |
InChI |
InChI=1S/CH3.Co/h1H3;/q-1; |
Clé InChI |
HAHDAHKRCJXVAP-UHFFFAOYSA-N |
SMILES canonique |
[CH3-].[Co] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



